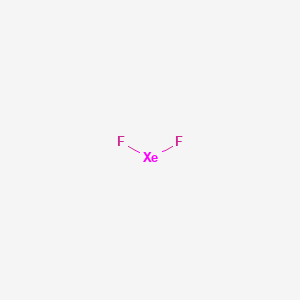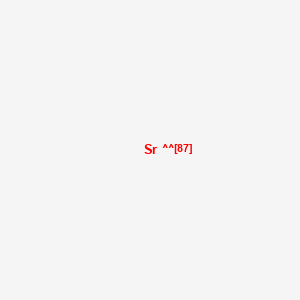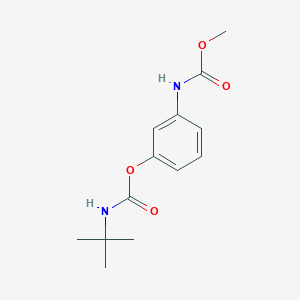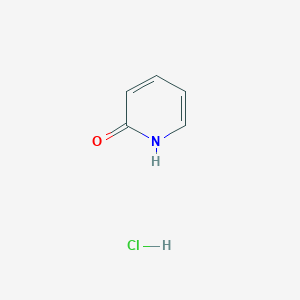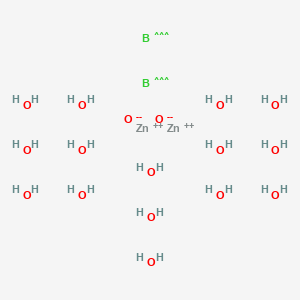
Boron zinc oxide (B6Zn2O11), hydrate (2:15)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boron zinc oxide (B6Zn2O11), hydrate (2:15) is a compound that has attracted significant attention in scientific research due to its unique properties. This compound is a type of metal oxide that contains boron and zinc in its composition. The hydrate form of B6Zn2O11 is a solid substance that is stable under normal conditions. In
Wirkmechanismus
The mechanism of action of Boron zinc oxide (B6Zn2O11), hydrate (2:15) is not fully understood. However, it is believed that the compound's unique structure and composition contribute to its properties. The boron and zinc atoms in Boron zinc oxide (B6Zn2O11), hydrate (2:15) are thought to play a significant role in its catalytic and photocatalytic activity.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Boron zinc oxide (B6Zn2O11), hydrate (2:15). However, some studies have suggested that the compound may have potential as an antibacterial agent. In one study, Boron zinc oxide (B6Zn2O11), hydrate (2:15) was found to exhibit antibacterial activity against Staphylococcus aureus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Boron zinc oxide (B6Zn2O11), hydrate (2:15) in lab experiments is its unique properties, which make it suitable for a range of applications. However, one limitation is that the compound can be challenging to synthesize, and its properties can be affected by the synthesis method used.
Zukünftige Richtungen
There are several future directions for the study of Boron zinc oxide (B6Zn2O11), hydrate (2:15). One area of research is the development of new synthesis methods that can produce the compound more efficiently. Another direction is the exploration of Boron zinc oxide (B6Zn2O11), hydrate (2:15)'s potential applications in other fields, such as medicine and environmental science. Additionally, further research is needed to understand the mechanism of action of Boron zinc oxide (B6Zn2O11), hydrate (2:15) and its potential effects on human health and the environment.
Conclusion
In conclusion, Boron zinc oxide (B6Zn2O11), hydrate (2:15) is a compound that has unique properties and potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Boron zinc oxide (B6Zn2O11), hydrate (2:15) have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of this compound.
Synthesemethoden
The synthesis of Boron zinc oxide (B6Zn2O11), hydrate (2:15) can be achieved through various methods, including sol-gel, hydrothermal, and solid-state reactions. The sol-gel method involves the use of a precursor solution that is converted into a solid material through a series of chemical reactions. The hydrothermal method involves the use of high-pressure and high-temperature conditions to promote the formation of the compound. The solid-state reaction method involves the mixing of the reactants at high temperatures to produce the compound.
Wissenschaftliche Forschungsanwendungen
Boron zinc oxide (B6Zn2O11), hydrate (2:15) has been extensively studied for its potential applications in various fields, including catalysis, photocatalysis, and electrochemistry. In catalysis, Boron zinc oxide (B6Zn2O11), hydrate (2:15) has been shown to exhibit excellent performance in the oxidation of organic compounds. In photocatalysis, Boron zinc oxide (B6Zn2O11), hydrate (2:15) has been found to have high photocatalytic activity and can be used in the degradation of pollutants. In electrochemistry, Boron zinc oxide (B6Zn2O11), hydrate (2:15) has been used as an electrode material in batteries and supercapacitors.
Eigenschaften
CAS-Nummer |
12447-61-9 |
|---|---|
Produktname |
Boron zinc oxide (B6Zn2O11), hydrate (2:15) |
Molekularformel |
B2H30O17Zn2 |
Molekulargewicht |
454.6 g/mol |
InChI |
InChI=1S/2B.15H2O.2O.2Zn/h;;15*1H2;;;;/q;;;;;;;;;;;;;;;;;2*-2;2*+2 |
InChI-Schlüssel |
DSNJRURNQLXBCU-UHFFFAOYSA-N |
SMILES |
[B].[B].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-2].[Zn+2].[Zn+2] |
Kanonische SMILES |
[B].[B].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-2].[Zn+2].[Zn+2] |
Andere CAS-Nummern |
12447-61-9 |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



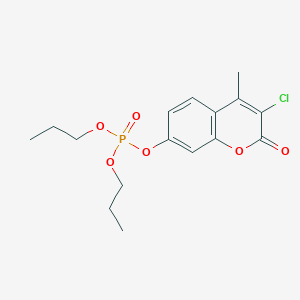
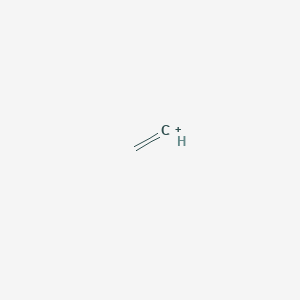
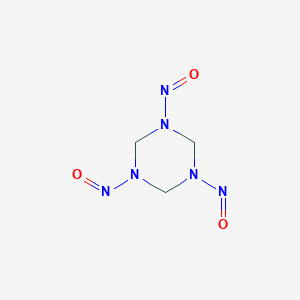
![1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B84146.png)
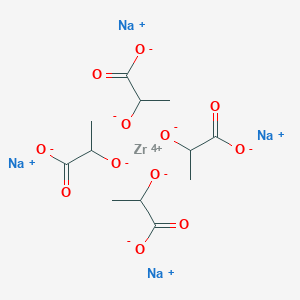
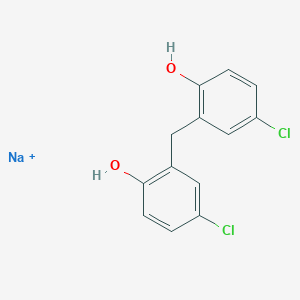
![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)
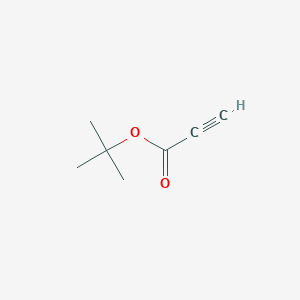
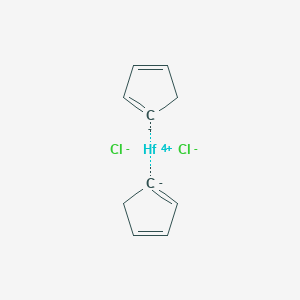
![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)
